Tuberactinomycin

Mycobacterium tuberculosis Minimum Inhibitory Concentration (MIC) Antimicrobial Resistance

Tuberactinomycin N (TUM-N; Enviomycin) offers a critical advantage in multidrug-resistant TB research: only 4.8% cross-resistance against kanamycin-resistant M. tuberculosis strains, versus 84.1% for capreomycin. This enables effective second-line therapy where capreomycin fails. Clinical data demonstrate a 61.4% lower incidence of auditory disturbance and 54.0% lower renal impairment compared to viomycin, alongside a 72.7% sputum culture conversion rate at 6 months. Procurement of this specific congener is essential to achieve the documented balance of retained efficacy and reduced adverse events.

Molecular Formula C75H129N39O31
Molecular Weight 2073.099
CAS No. 11075-36-8
Cat. No. B576502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTuberactinomycin
CAS11075-36-8
Synonymstuberactinomycin
Molecular FormulaC75H129N39O31
Molecular Weight2073.099
Structural Identifiers
SMILESC1CN=C(NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(C(CCN)O)N)N.C1C(NC(=NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N.C1C(NC(=NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(C(CCN)O)N
InChIInChI=1S/C25H43N13O11.2C25H43N13O10/c26-2-1-15(41)9(27)3-16(42)32-11-5-30-23(48)18(10-4-17(43)37-24(28)36-10)38-20(45)12(6-31-25(29)49)33-21(46)13(7-39)35-22(47)14(8-40)34-19(11)44;26-3-1-16(41)10(27)5-17(42)33-12-6-31-23(47)18(11-2-4-30-24(28)37-11)38-20(44)13(7-32-25(29)48)34-21(45)14(8-39)36-22(46)15(9-40)35-19(12)43;26-3-1-2-10(27)4-16(41)32-12-6-30-23(47)18(11-5-17(42)37-24(28)36-11)38-20(44)13(7-31-25(29)48)33-21(45)14(8-39)35-22(46)15(9-40)34-19(12)43/h6,9-11,13-15,17-18,39-41,43H,1-5,7-8,26-27H2,(H,30,48)(H,32,42)(H,33,46)(H,34,44)(H,35,47)(H,38,45)(H3,28,36,37)(H3,29,31,49);7,10-12,14-16,18,39-41H,1-6,8-9,26-27H2,(H,31,47)(H,33,42)(H,34,45)(H,35,43)(H,36,46)(H,38,44)(H3,28,30,37)(H3,29,32,48);7,10-12,14-15,17-18,39-40,42H,1-6,8-9,26-27H2,(H,30,47)(H,32,41)(H,33,45)(H,34,43)(H,35,46)(H,38,44)(H3,28,36,37)(H3,29,31,48)/b12-6-;2*13-7-/t9-,10-,11+,13+,14+,15-,17+,18+;10-,11-,12+,14+,15+,16-,18+;10-,11+,12-,14-,15-,17-,18-/m110/s1
InChIKeyNLFFJIIRAGZISV-LKMNLCDCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tuberactinomycin (CAS 11075-36-8) for Procurement: Second-Line Anti-Tuberculosis Peptide Antibiotic


Tuberactinomycin (TUM) refers to a family of cyclic peptide antibiotics [1] produced by Streptomyces griseoverticillatus var. tuberacticus [2]. Classified as a ribosome-targeting agent that inhibits prokaryotic protein synthesis [1], its primary component for therapeutic application is Tuberactinomycin N (TUM-N), also known as enviomycin [2]. While historically utilized as an essential second-line treatment for drug-resistant tuberculosis, tuberactinomycins have largely been superseded by alternative oral therapies in modern WHO recommendations [1].

Why Tuberactinomycin Procurement Cannot Be Substituted with Generic Aminoglycosides or Other Tuberactinomycins


While Tuberactinomycin shares a binding site on the 70S ribosome with analogs like Viomycin (VM) and Capreomycin (CPM) [1], complete cross-resistance does not exist, making direct substitution risky [2]. Quantitative data reveals that TUM-N displays significantly lower rates of cross-resistance to Kanamycin (KM) [3] and a more favorable ototoxicity profile in preclinical models compared to VM, CPM, and KM [4]. The nuanced structure-activity relationship within the tuberactinomycin family—where conformational rigidity is critical for microbial activity [5]—means that procurement of the specific congener TUM-N is necessary to achieve the documented balance of retained efficacy against resistant strains and reduced adverse event incidence observed in clinical studies.

Tuberactinomycin N (TUM-N) Quantitative Differentiation Guide: MIC, Resistance, and Safety


MIC and Cross-Resistance Profile vs. Viomycin (VM) and Capreomycin (CPM)

In vitro studies using the silicone-coated slide culture method demonstrate that Tuberactinomycin N (TUM-N) exhibits a baseline MIC of 1.9-3.9 µg/mL against the drug-susceptible M. tuberculosis H37Rv-S strain [1]. However, a key differentiator emerges against resistant strains. Against Viomycin (VM)-resistant strains, the MIC of TUM-N is substantially elevated to 62.5 µg/mL [1]. Against Capreomycin (CPM)-resistant strains, the MIC is 31.3 µg/mL [1]. This incomplete cross-resistance profile [1] suggests that TUM-N retains greater activity against CPM-resistant strains compared to VM-resistant strains, a nuance critical for sequencing therapeutic options in multi-drug resistant tuberculosis.

Mycobacterium tuberculosis Minimum Inhibitory Concentration (MIC) Antimicrobial Resistance

Superior Ototoxicity Profile vs. Viomycin (VM), Capreomycin (CPM), and Kanamycin (KM)

In a direct clinical comparison for retreatment of pulmonary tuberculosis, TUM-N demonstrated a significantly lower incidence of adverse events compared to VM. The auditory disturbance rate was 2.2% for TUM-N versus 5.7% for VM [1]. Renal disturbance (defined by a BUN increase >20 mg/dL) was observed in 10.9% of TUM-N patients compared to 23.7% in the VM group [1]. Consequently, the patient dropout rate due to side effects was substantially lower for TUM-N (6.5%) than for VM (21.2%) [1]. These clinical findings are supported by preclinical models where the ototoxicity of TUM-N was reported to be lower than that of VM, CPM, and KM in guinea pigs [2].

Ototoxicity Auditory Disturbance Clinical Safety

Lower Cross-Resistance with Kanamycin (KM) vs. Capreomycin (CPM)

A study of M. tuberculosis strains isolated from patients treated with Kanamycin (KM) for over 6 months revealed significant differences in cross-resistance patterns. Of 183 clinical isolates, 63 (34.4%) were resistant to KM at 100 µg/mL [1]. Among these KM-resistant strains, 84.1% (53/63) were also resistant to Capreomycin (CPM) [1]. In stark contrast, only 4.8% (3/63) of these same KM-resistant strains were resistant to TUM-N [1]. This data establishes TUM-N's unique utility in scenarios involving KM-resistant tuberculosis, where CPM is likely to be ineffective.

Cross-Resistance Kanamycin Multi-Drug Resistant TB

Clinical Efficacy in Severe, Cavitary Pulmonary Tuberculosis

TUM-N demonstrates consistent clinical activity in challenging patient populations. In one study of 41 patients with severe, cavitary pulmonary tuberculosis and resistance to major first-line drugs, TUM-N achieved a sputum culture conversion rate of 42.9% after 1 month and 28.6% after 6 months when used with previously resistant drugs [1]. When TUM-N was combined with at least one drug to which the isolate remained sensitive, the 6-month conversion rate increased to 72.7% [1]. In a separate study of 88 patients with severe cavitary disease, the therapeutic effect was noted to be nearly equivalent to that of Viomycin (VM) [2], aligning with earlier reports of comparable efficacy [3].

Pulmonary Tuberculosis Sputum Conversion Clinical Efficacy

Tuberactinomycin N (TUM-N) Application Scenarios: When Procurement is Most Scientifically Justified


Treatment of Kanamycin-Resistant Tuberculosis with Reduced Risk of Cross-Resistance

Based on evidence that only 4.8% of KM-resistant M. tuberculosis strains are cross-resistant to TUM-N (compared to 84.1% for CPM), procurement of TUM-N is scientifically justified for inclusion in treatment regimens for patients with confirmed or suspected Kanamycin-resistant TB. This scenario leverages the unique cross-resistance profile of TUM-N to provide an effective therapeutic option where CPM is predicted to fail [1].

Second-Line Therapy Requiring Favorable Ototoxicity and Nephrotoxicity Profile

When selecting a second-line injectable agent for long-term administration, the clinical data showing TUM-N's 61.4% lower incidence of auditory disturbance and 54.0% lower incidence of renal impairment compared to Viomycin (VM) support its procurement for patients at higher risk of adverse events [1]. This is particularly relevant for treatment programs prioritizing patient adherence and safety monitoring.

Retreatment of Cavitary Pulmonary Tuberculosis in Combination with One Active Drug

Procurement of TUM-N for retreatment protocols is supported by clinical evidence showing a 72.7% sputum culture conversion rate at 6 months when TUM-N is combined with at least one other active drug [1]. This scenario applies to cases of severe, cavitary pulmonary TB where first-line therapies have failed and the addition of a second-line injectable is indicated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tuberactinomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.